Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester
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Overview
Description
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is a complex organic compound that features a benzimidazole moiety, a triazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The final step often includes the esterification of the acetic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole and triazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The benzimidazole and triazole rings are known to interact with various biological targets, making this compound a valuable tool in drug discovery.
Medicine
Medicinally, this compound and its derivatives have shown promise in the treatment of various diseases. They have been investigated for their antimicrobial, antiviral, and anticancer properties. The ability to modify the structure allows for the optimization of pharmacological activity.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [(5-nitro-1H-benzimidazol-2-yl)thio]-, ethyl ester
- (1H-Benzoimidazol-2-yl)-acetic acid
Uniqueness
Compared to similar compounds, acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester stands out due to the presence of both benzimidazole and triazole rings. This unique combination enhances its reactivity and potential for diverse applications. The ethyl ester group also contributes to its solubility and stability, making it more versatile in various chemical and biological contexts.
Properties
CAS No. |
38911-89-6 |
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Molecular Formula |
C21H21N5O2S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H21N5O2S/c1-2-28-20(27)14-29-21-25-24-19(26(21)15-8-4-3-5-9-15)13-12-18-22-16-10-6-7-11-17(16)23-18/h3-11H,2,12-14H2,1H3,(H,22,23) |
InChI Key |
IJADJCLZZNQISU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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